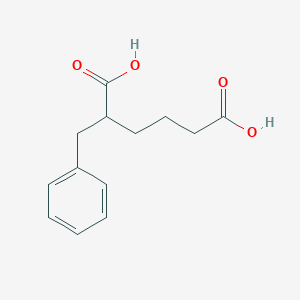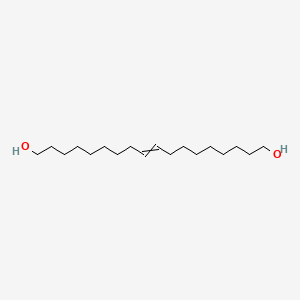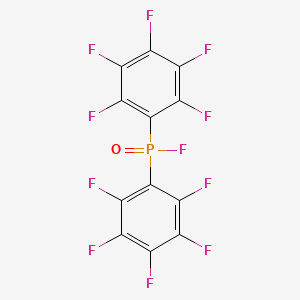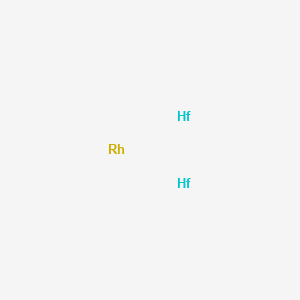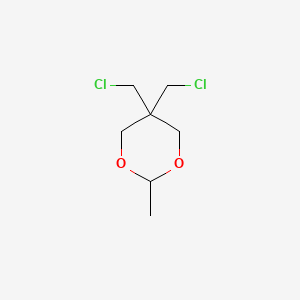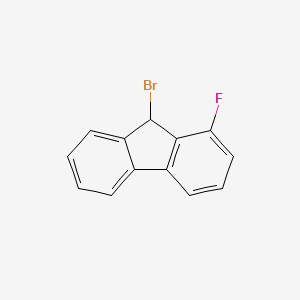
9-Bromo-1-fluoro-9h-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-1-fluoro-9H-fluorene: is an organic compound with the molecular formula C13H8BrF . It is a derivative of fluorene, where the hydrogen atoms at the 9th position are substituted by bromine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-1-fluoro-9H-fluorene typically involves the bromination and fluorination of fluorene. One common method is the bromination of fluorene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 9-bromofluorene is then subjected to fluorination using a fluorinating agent like silver(I) fluoride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 9-Bromo-1-fluoro-9H-fluorene can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives.
Reduction Reactions: Reduction can lead to the formation of dihydrofluorene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products:
Substitution: Various substituted fluorenes depending on the nucleophile used.
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Scientific Research Applications
Chemistry: 9-Bromo-1-fluoro-9H-fluorene is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine: While specific biological applications are less common, derivatives of fluorene have been explored for their potential in drug development and as probes in biochemical research.
Industry: In the industrial sector, this compound is used in the manufacture of advanced materials, including polymers and resins with specific electronic properties .
Mechanism of Action
The mechanism of action of 9-Bromo-1-fluoro-9H-fluorene in chemical reactions typically involves the activation of the bromine or fluorine atoms, making them susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in nucleophilic substitution reactions, the bromine atom is often the leaving group, facilitating the formation of new carbon-nucleophile bonds .
Comparison with Similar Compounds
9-Bromofluorene: Similar structure but lacks the fluorine atom, making it less reactive in certain substitution reactions.
9-Fluorofluorene: Lacks the bromine atom, which affects its reactivity and applications.
9-Chloro-1-fluoro-9H-fluorene: Similar structure with chlorine instead of bromine, leading to different reactivity and applications.
Uniqueness: 9-Bromo-1-fluoro-9H-fluorene is unique due to the presence of both bromine and fluorine atoms at the 9th position, which imparts distinct chemical properties. This dual substitution enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
6967-22-2 |
|---|---|
Molecular Formula |
C13H8BrF |
Molecular Weight |
263.10 g/mol |
IUPAC Name |
9-bromo-1-fluoro-9H-fluorene |
InChI |
InChI=1S/C13H8BrF/c14-13-10-5-2-1-4-8(10)9-6-3-7-11(15)12(9)13/h1-7,13H |
InChI Key |
YNWCTHGHXGNWKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(C(C2=C1)Br)C(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


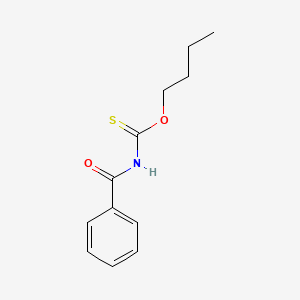
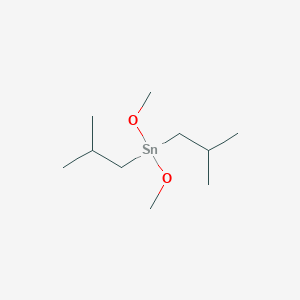
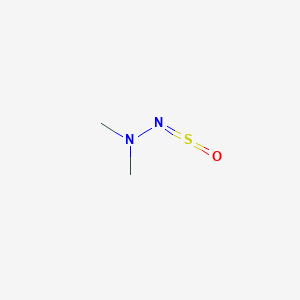
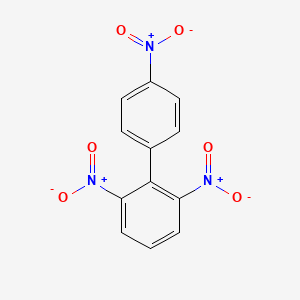
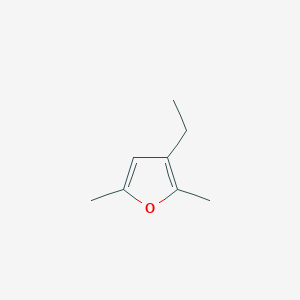
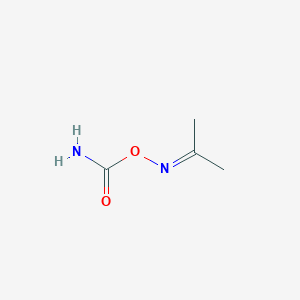
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)
